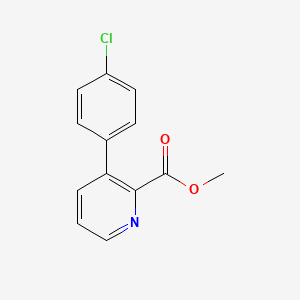![molecular formula C11H11BrN2O2 B13020398 ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13020398.png)
ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound belonging to the pyrazolo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a methyl group at the 4th position, and an ethyl ester group at the 2nd position of the pyrazolo[1,5-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: The pyrazolo[1,5-a]pyridine core can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2-aminopyridine and ethyl acetoacetate, the cyclization can be achieved under acidic conditions to form the pyrazolo[1,5-a]pyridine ring.
Bromination: The bromination of the pyrazolo[1,5-a]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or acetic acid.
Esterification: The esterification of the carboxylic acid group at the 2nd position can be achieved using ethanol and a catalytic amount of sulfuric acid or other suitable esterification agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group at the 4th position can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH) are commonly used.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has a pyrimidine ring instead of a pyridine ring, which can affect its chemical properties and biological activity.
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-5-10-7(2)4-8(12)6-14(10)13-9/h4-6H,3H2,1-2H3 |
InChI Key |
LIAZNOHRKRFBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=C(C2=C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13020316.png)
![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-aminedihydrochloride](/img/structure/B13020323.png)
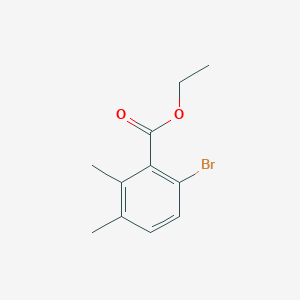
![4-Isopropylbenzo[d][1,3]dioxole](/img/structure/B13020331.png)
![2-Azabicyclo[2.1.1]hexan-3-one](/img/structure/B13020337.png)
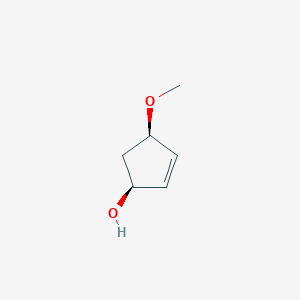
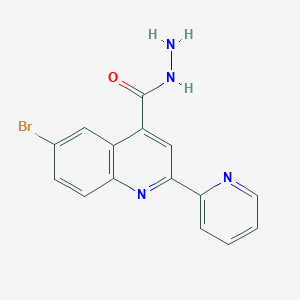
![5-Fluorobicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13020367.png)
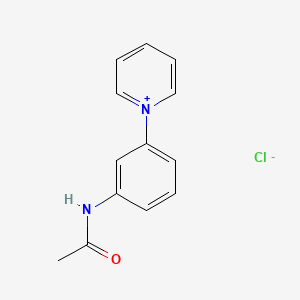
![tert-Butyl 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13020375.png)

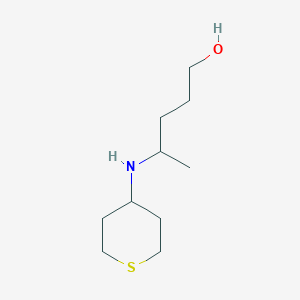
![Tetrabutylammonium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate](/img/structure/B13020404.png)
